![molecular formula C18H15F3N2O2 B12635265 1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12635265.png)
1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-: is a complex organic compound that features a benzenediol core substituted with a butenyl group and a trifluoromethyl-indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the Butenyl Group: The butenyl group can be attached through a Heck reaction, where a palladium catalyst facilitates the coupling of an alkene with an aryl halide.
Final Coupling with Benzenediol: The final step involves coupling the synthesized indazole derivative with 1,3-benzenediol using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- can undergo various chemical reactions:
Oxidation: The benzenediol moiety can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro groups in the indazole core can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]
- 1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]
Uniqueness
1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.
Properties
Molecular Formula |
C18H15F3N2O2 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
4-[1-but-3-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C18H15F3N2O2/c1-2-3-9-23-17-13(5-4-6-14(17)18(19,20)21)16(22-23)12-8-7-11(24)10-15(12)25/h2,4-8,10,24-25H,1,3,9H2 |
InChI Key |
WNFWHTBNIWQRLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


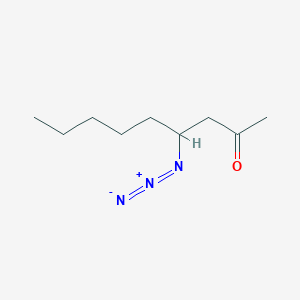


![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)

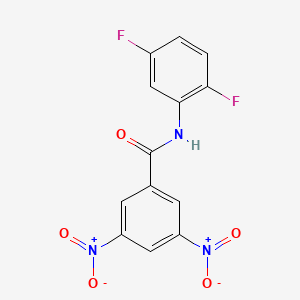
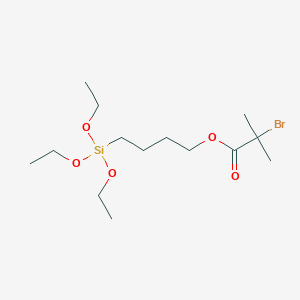
![N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12635225.png)
![5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B12635233.png)
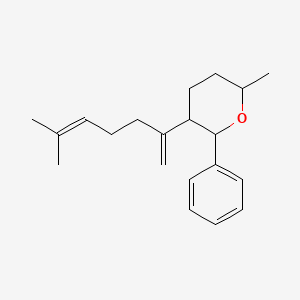
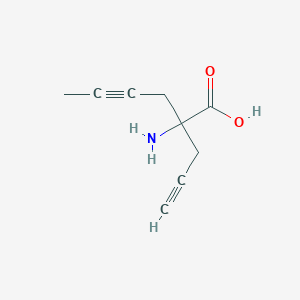
![3-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635245.png)
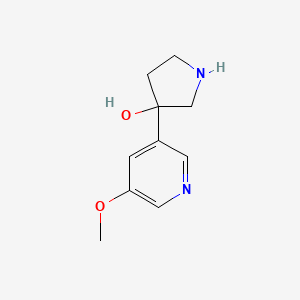
![(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-[2-(3,4-dimethoxyphenyl)ethyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635258.png)
